molecular formula C9H6FNO B1342198 4-fluoro-1H-indole-7-carbaldehyde CAS No. 389628-19-7

4-fluoro-1H-indole-7-carbaldehyde

Cat. No. B1342198
M. Wt: 163.15 g/mol
InChI Key: AOKVWJLEQVSXMW-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indole-7-carbaldehyde is a fluorinated indole derivative, a class of compounds known for their diverse biological activities and presence in many pharmaceuticals and natural products. The presence of the fluoro group and the carbaldehyde functionality at specific positions on the indole ring system can significantly influence the compound's chemical reactivity and physical properties, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and functional group manipulations. For instance, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, which are structurally related to 4-fluoro-1H-indole-7-carbaldehyde, is achieved in five steps starting from indole. This process includes protection of the indole nitrogen, lithiation, and cyclization steps to form the fused heterocycle . Although the specific synthesis of 4-fluoro-1H-indole-7-carbaldehyde is not detailed in the provided papers, similar methodologies could be adapted for its synthesis, considering the reactivity of the indole core and the positions of substituents.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical and biological properties. For example, the crystal structure of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde shows a significant dihedral angle between the indole and phenyl ring systems, which can influence the molecule's interactions and reactivity . Similarly, the molecular structure of 4-fluoro-1H-indole-7-carbaldehyde would be expected to show unique geometrical features due to the presence of the fluoro group, which can affect the electron distribution and steric profile of the molecule.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, often facilitated by the reactivity of the carbaldehyde group. For example, Dakin oxidation of indole-7-carbaldehydes can lead to the formation of indoloquinones . This type of reaction showcases the potential of the carbaldehyde group to participate in oxidative transformations. The fluorine atom in 4-fluoro-1H-indole-7-carbaldehyde could also influence its reactivity, potentially activating the molecule towards nucleophilic aromatic substitution reactions or affecting its electrophilic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents like the fluoro group can affect the compound's boiling point, solubility, and stability. For example, the crystal and molecular structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is stabilized by various intermolecular interactions, which can also be expected in the case of 4-fluoro-1H-indole-7-carbaldehyde . The electronic effects of the fluoro substituent can also impact the compound's optical properties, as seen in the study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, where the fluorine atom contributes to the molecule's potential in nonlinear optics .

Scientific Research Applications

  • Biological Potential of Indole Derivatives :

  • Role of 1H-Indole-3-Carbaldehyde Derivatives in Multicomponent Reactions :

  • Biological Potential of Indole Derivatives :

  • Role of 1H-Indole-3-Carbaldehyde Derivatives in Multicomponent Reactions :

  • Biological Potential of Indole Derivatives :

  • Role of 1H-Indole-3-Carbaldehyde Derivatives in Multicomponent Reactions :

Future Directions

Indole derivatives, including 4-fluoro-1H-indole-7-carbaldehyde, have potential for further exploration in various fields such as anticancer drug research and anti-tubercular agents . The design and development of effective indole-based agents is a promising area for future research .

properties

IUPAC Name

4-fluoro-1H-indole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-2-1-6(5-12)9-7(8)3-4-11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKVWJLEQVSXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594371
Record name 4-Fluoro-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-indole-7-carbaldehyde

CAS RN

389628-19-7
Record name 4-Fluoro-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-7-bromoindole (1.0 g, 4.7 mmol) in THF (5 mL) at −78° C. was added n-BuLi (5.6 mL, 2.5M in hexanes) dropwise. The mixture was stirred for 15 min at −78° C., was allowed to warm to 5° C. for 30 min and was then re-cooled to −78° C. DMF (1.8 mL) was then added and the mixture was allowed to warm to room temperature slowly. The reaction was quenched with water and was extracted with ether. The organic phase was dried over MgSO4, filtered and concentrated to afford 4-fluoroindole-7-carboxaldehyde.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PS Weiss, J Ermert, JC Meleán, D Schäfer… - Bioorganic & medicinal …, 2015 - Elsevier
… Synthetic pathway for the preparation of 1-benzyl-4-fluoro-1H-indole-7-carbaldehyde (4b). … mg (0.5 mmol, 39%) of 1-benzyl-4-fluoro-1H-indole-7-carbaldehyde (4e) as a colorless solid. …

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